molecular formula C30H33N3O3 B11414660 1-(2-ethylphenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-ethylphenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11414660
M. Wt: 483.6 g/mol
InChI Key: ZCVLACAWCLNOML-UHFFFAOYSA-N
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Description

1-(2-ETHYLPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that includes a benzodiazole ring, a pyrrolidinone ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ETHYLPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole and pyrrolidinone intermediates, followed by their coupling through various organic reactions such as nucleophilic substitution or condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-ETHYLPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-ETHYLPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-ETHYLPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-HYDROXYPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE
  • **1-(2-METHYLPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE

Uniqueness

1-(2-ETHYLPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific substituents and structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H33N3O3

Molecular Weight

483.6 g/mol

IUPAC Name

1-(2-ethylphenyl)-4-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C30H33N3O3/c1-3-22-12-4-6-14-25(22)33-21-23(20-29(33)34)30-31-24-13-5-7-15-26(24)32(30)18-10-11-19-36-28-17-9-8-16-27(28)35-2/h4-9,12-17,23H,3,10-11,18-21H2,1-2H3

InChI Key

ZCVLACAWCLNOML-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5OC

Origin of Product

United States

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